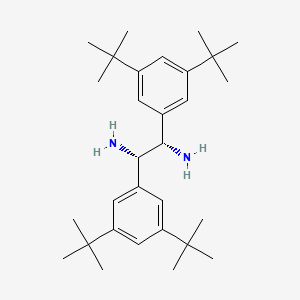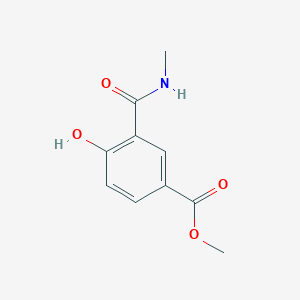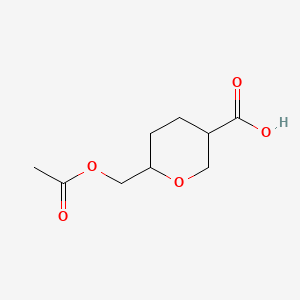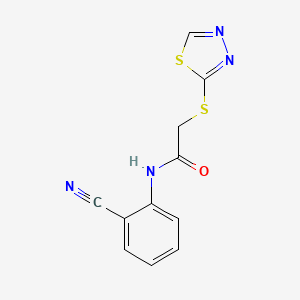
N-benzyl-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a benzyl group, two methyl groups, and a carboxamide group attached to a pyridazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and increases efficiency.
化学反応の分析
Types of Reactions
N-benzyl-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-benzyl-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N-benzyl-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.
類似化合物との比較
Similar Compounds
- N-benzyl-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- N-benzyl-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-methylamide
Uniqueness
N-benzyl-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its benzyl group enhances its lipophilicity, allowing better interaction with lipid membranes, while the carboxamide group provides additional hydrogen bonding capabilities, increasing its binding affinity to target enzymes.
特性
分子式 |
C14H15N3O2 |
|---|---|
分子量 |
257.29 g/mol |
IUPAC名 |
N-benzyl-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide |
InChI |
InChI=1S/C14H15N3O2/c1-9-10(2)16-17-14(19)12(9)13(18)15-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,18)(H,17,19) |
InChIキー |
IMJFFDKXKJIBFK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NN=C1C)C(=O)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol](/img/structure/B14905406.png)
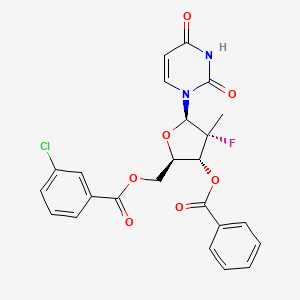
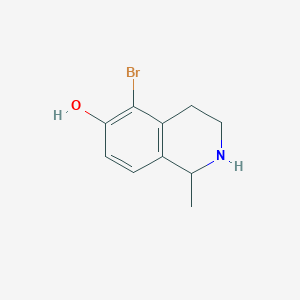

![n-(1-Isopropyl-1h-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide](/img/structure/B14905429.png)
![(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B14905446.png)
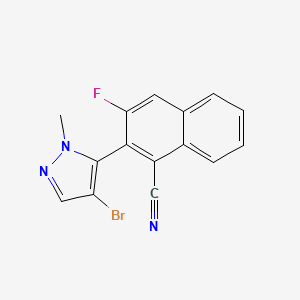
![(4Z)-2,5-bis(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14905461.png)
![4-Chloro-2-({[4-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14905473.png)

